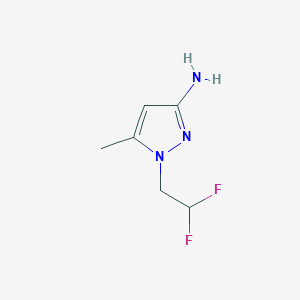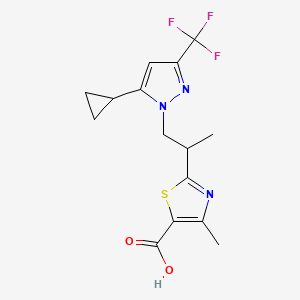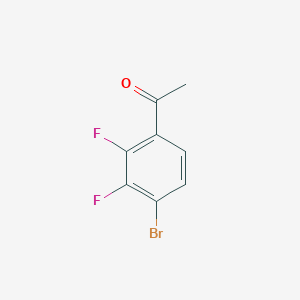![molecular formula C9H9F3O2 B3039361 [2-(2,2,2-Trifluoroethoxy)phenyl]methanol CAS No. 1020970-66-4](/img/structure/B3039361.png)
[2-(2,2,2-Trifluoroethoxy)phenyl]methanol
描述
[2-(2,2,2-Trifluoroethoxy)phenyl]methanol is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions
[2-(2,2,2-Trifluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or hydrocarbons .
科学研究应用
Chemistry
In chemistry, [2-(2,2,2-Trifluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct chemical properties, making it valuable in the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit anti-cancer and anti-diabetic properties .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to interact with specific biological targets, offering possibilities for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed bioactive effects .
相似化合物的比较
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)benzenemethanol
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
Uniqueness
Compared to similar compounds, [2-(2,2,2-Trifluoroethoxy)phenyl]methanol stands out due to its specific structural features and the presence of the trifluoroethoxy group. This group imparts unique chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUDONYPQBJGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)
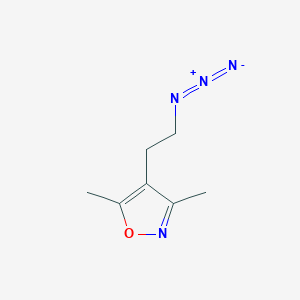
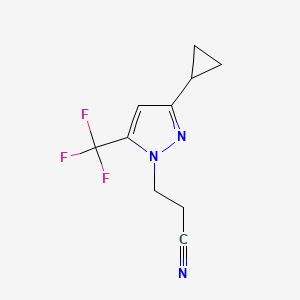
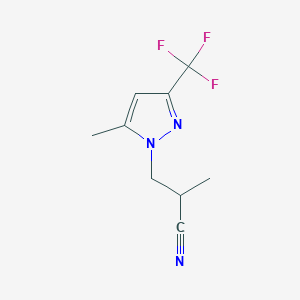
![3-(1',5'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile](/img/structure/B3039288.png)
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3039290.png)
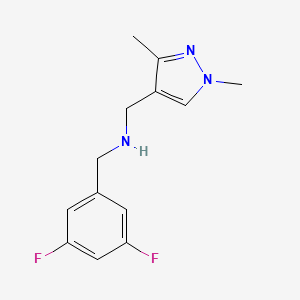
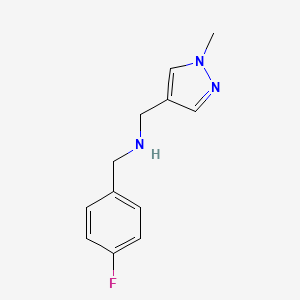
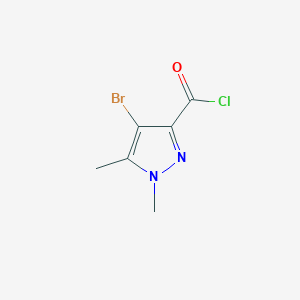
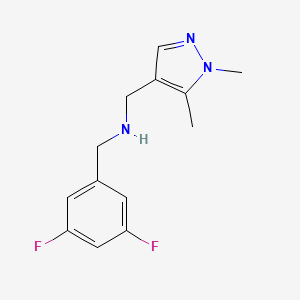
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B3039297.png)
